molecular formula C9H18Cl2N2 B6218008 N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride CAS No. 2751614-37-4

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride

Cat. No.: B6218008
CAS No.: 2751614-37-4
M. Wt: 225.2
InChI Key:
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Description

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with a molecular formula of C9H16N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride typically involves the N-alkylation of piperidine derivatives. One common method includes the reaction of N-methylpiperidin-4-amine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a single bond, forming N-methyl-N-(propyl)piperidin-4-amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine N-oxide.

    Reduction: N-methyl-N-(propyl)piperidin-4-amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a propargyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2751614-37-4

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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